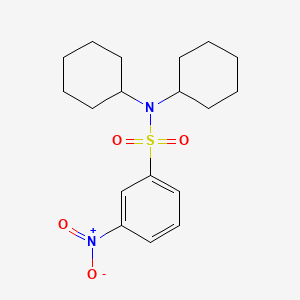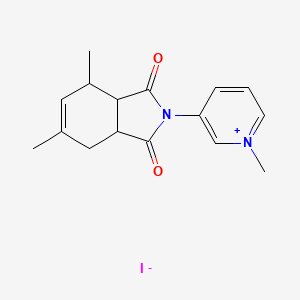![molecular formula C19H23ClN2O2 B5187303 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide](/img/structure/B5187303.png)
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide, also known as BPP-10c, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP-10c belongs to the class of piperidine derivatives and is known to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is not fully understood. However, it has been suggested that 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide exerts its effects by interacting with the opioid receptors and the cannabinoid receptors in the body. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is known to act as a partial agonist of the mu-opioid receptor and a full agonist of the CB2 receptor.
Biochemical and Physiological Effects:
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been shown to inhibit the growth of breast cancer and prostate cancer cells.
实验室实验的优点和局限性
One of the major advantages of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is its potential use in the treatment of various diseases. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been shown to exhibit therapeutic effects in animal models of neuropathic pain, breast cancer, and prostate cancer. However, one of the limitations of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is its low water solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide. One potential direction is to investigate the potential use of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide in the treatment of other types of cancer. Another direction is to investigate the potential use of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide and its potential side effects.
Conclusion:
In conclusion, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide involves the reaction of 1-(2-butynoyl)-4-piperidone with 3-chlorobenzylamine in the presence of sodium triacetoxyborohydride. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications, including its antinociceptive, anti-inflammatory, and anti-tumor activities. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has also been studied for its potential use in the treatment of neuropathic pain, breast cancer, and prostate cancer. While 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has several advantages, such as its potential use in the treatment of various diseases, it also has limitations, such as its low water solubility. Future research on 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide should focus on investigating its potential use in the treatment of other types of cancer, its use in combination with other drugs, and understanding the mechanism of action and potential side effects.
合成方法
The synthesis of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide involves the reaction of 1-(2-butynoyl)-4-piperidone with 3-chlorobenzylamine in the presence of sodium triacetoxyborohydride. The reaction results in the formation of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide as a white crystalline solid. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anti-inflammatory, and anti-tumor activities. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has also been studied for its potential use in the treatment of neuropathic pain, breast cancer, and prostate cancer.
属性
IUPAC Name |
3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-4-19(24)22-11-9-15(10-12-22)7-8-18(23)21-14-16-5-3-6-17(20)13-16/h3,5-6,13,15H,7-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZULXRKQBLTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)CCC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187238.png)

![3-({4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B5187251.png)
![N-(2-furylmethyl)-N-methyl-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5187269.png)
![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)
![4-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5187297.png)
![methyl {4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B5187304.png)
![N-[2-(benzoylamino)benzoyl]isoleucine](/img/structure/B5187307.png)
![2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5187310.png)

![4-(2-methoxyethyl)-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5187319.png)